molecular formula C23H38O4 B11932297 (3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

Cat. No.: B11932297
M. Wt: 378.5 g/mol
InChI Key: QYYDXDSPYPOWRO-PFFZYYQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Nor Ursodeoxycholic Acid is a synthetic bile acid derivative. It is a side-chain-shortened analog of the naturally occurring bile acid, ursodeoxycholic acid. This compound has shown significant therapeutic potential, particularly in the treatment of liver diseases such as primary sclerosing cholangitis and primary biliary cirrhosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Nor Ursodeoxycholic Acid typically involves the modification of ursodeoxycholic acid. One common method includes the shortening of the side chain at the C-23 position. This can be achieved through various chemical reactions, including oxidation and reduction steps .

Industrial Production Methods: Industrial production of 24-Nor Ursodeoxycholic Acid involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The production process is designed to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 24-Nor Ursodeoxycholic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and reduced forms of 24-Nor Ursodeoxycholic Acid, which can have different therapeutic properties .

Scientific Research Applications

24-Nor Ursodeoxycholic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 24-Nor Ursodeoxycholic Acid involves several molecular targets and pathways:

Comparison with Similar Compounds

24-Nor Ursodeoxycholic Acid is unique compared to other bile acids due to its shortened side chain and enhanced therapeutic properties. Similar compounds include:

Properties

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14?,15+,16-,17+,18+,19+,21+,22+,23-/m1/s1

InChI Key

QYYDXDSPYPOWRO-PFFZYYQLSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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